
Hypothemycin
Overview
Description
Hypothemycin is a 16-membered macrolide belonging to the cis-enone β-resorcylic acid lactone (RAL) family, originally isolated from the fungus Hypomyces trichothecoides . Its structure features a reactive cis-enone moiety and an epoxy group, enabling covalent inhibition of kinases via thiol-Michael addition to cysteine residues in their ATP-binding pockets . This compound exhibits potent activity against CDXG kinases—a subset of 48 human kinases with a conserved cysteine preceding the catalytic DXG motif—including MEK, ERK, TAK1, and FLT3 . It demonstrates nanomolar inhibitory potency (IC₅₀ ~1–3 μM in cancer cell lines) and has shown antitumor efficacy in mouse xenograft models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypothemycin can be synthesized through a series of chemical reactions starting from resorcylic acid lactones . The key steps involve selective epoxidation of the benzylic olefin, followed by macrolactonization using a Mitsunobu reaction, and finally, a Suzuki coupling to form the benzylic olefin . These reactions require specific conditions such as controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using fungal cultures. The fungi are grown in nutrient-rich media under controlled conditions to maximize the yield of this compound . The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Hypothemycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include modified resorcylic acid lactones with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Applications
Hypothemycin has been identified as a potent inhibitor of Ras-mediated signaling pathways, which are crucial in many cancers.
- Mechanism of Action : this compound inhibits the expression of Ras-inducible genes such as matrix metalloproteinases (MMP-1, MMP-9), transforming growth factor-beta (TGF-beta), and vascular endothelial growth factor (VEGF) in tumor cells. This inhibition leads to reduced anchorage-independent growth in Ras-transformed cells, indicating its potential as an anticancer agent .
- Efficacy : Studies have demonstrated that this compound reduces MMP production in culture media, showcasing its role in modulating tumor microenvironments . In murine models, this compound exhibited significant antitumor activity, suggesting its potential for further development as an anticancer therapeutic.
Antiparasitic Activity
This compound has shown promising effects against Trypanosoma brucei, the causative agent of African sleeping sickness.
- In Vitro and In Vivo Efficacy : Research indicates that this compound is trypanocidal, effectively killing T. brucei parasites both in cell cultures and in infected mice. A study reported a cure rate of approximately 33% in mice treated with this compound at a dosage of 10 mg/kg over seven days .
- Target Identification : The primary target of this compound was identified as TbCLK1, a kinase essential for the survival of T. brucei. The compound's selectivity towards CDXG kinases suggests it could be utilized to explore therapeutic avenues for treating neglected tropical diseases .
Mechanistic Insights and Target Identification
The identification of molecular targets for this compound has been facilitated through advanced proteomic techniques.
- Proteomic Analysis : Using quantitative mass spectrometry, researchers have identified several kinase targets of this compound, including TbCLK1 and TbGSK3short. These insights are critical for understanding the compound's mechanism and guiding future drug design efforts .
- Chemical Biology Approaches : The development of affinity probes derived from this compound allows for detailed studies on kinase engagement and inhibition dynamics within cellular contexts .
Semisynthesis and Derivative Development
Recent studies have focused on the semisynthesis of this compound analogues to enhance its efficacy and selectivity.
- Analogues Targeting C8-C9 Diol : Researchers have synthesized various derivatives targeting specific structural features of this compound to improve its inhibitory effects on kinases like TAK1, thereby broadening its therapeutic potential .
Data Summary Table
Mechanism of Action
Hypothemycin exerts its effects by covalently binding to the active sites of protein kinases, thereby inhibiting their activity . It specifically targets kinases with a cysteine residue preceding the catalytic DXG motif . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the death of parasitic cells and cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Natural Analogues and Derivatives
Hypothemycin shares structural homology with several fungal macrolides (Table 1):
Key Differences :
- Dihydrothis compound: Saturation of the enone abolishes covalent binding, reducing kinase inhibition .
- Aigialomycins : Smaller macrolide ring and absence of epoxy limit kinase targeting but enhance antiparasitic activity .
- Radicicol: Shares the cis-enone but inhibits Hsp90 instead of kinases, highlighting the role of the epoxy group in this compound’s kinase specificity .
Key Findings :
- Esterification : Enhances aqueous solubility without compromising cytotoxicity .
- Pyrazoline derivative (34): Improved potency (IC₅₀ ~0.5 μM) suggests modified enone reactivity enhances target engagement .
Functional Comparison with Kinase Inhibitors
Covalent Inhibitors
This compound’s mechanism aligns with other covalent kinase inhibitors but differs in target scope:
Key Contrasts :
- (5Z)-7-Oxozeaenol: A structural analog with overlapping TAK1 inhibition but less selectivity due to broader kinase interactions .
- Ibrutinib: Uses an acrylamide warhead instead of enone/epoxy, exemplifying divergent strategies for cysteine-targeted inhibition .
Non-Covalent Inhibitors
This compound outperforms non-covalent inhibitors in sustained kinase suppression:
Compound | Target | Mechanism | IC₅₀ (Mast Cell Assays) | Reference |
---|---|---|---|---|
This compound | Kit, FcεRI | Covalent | 1.7–3.1 μM | |
Imatinib | Kit, Bcr-Abl | ATP-competitive | 10–50 μM |
Key Advantage : this compound’s covalent mechanism enables sub-micromolar activity in mast cells, whereas Imatinib requires higher concentrations for comparable effects .
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of Hypothemycin, and how are these identified in kinase profiling assays?
this compound selectively inhibits kinases by covalently binding to a conserved cysteine residue in the ATP-binding pocket. Researchers typically employ kinase profiling assays using recombinant kinases (e.g., KinomeScan) to map selectivity. Activity is quantified via IC₅₀ values, with residual activity data (e.g., 34% at 0.2 μM concentration) indicating potency . Confirmatory assays like Western blotting or cellular proliferation assays validate target engagement in physiological contexts.
Q. How do researchers address solubility challenges in this compound-based in vitro studies?
this compound’s hydrophobic nature often requires solubilization in DMSO or co-solvent systems (e.g., PEG-400). Methodological optimization includes:
- Testing solvent concentrations ≤0.1% to avoid cellular toxicity.
- Using surfactants (e.g., Tween-80) for aqueous stability.
- Validating solubility via dynamic light scattering (DLS) or HPLC .
Q. What in vitro models are commonly used to study this compound’s anti-proliferative effects?
Cell lines with dysregulated kinase signaling (e.g., cancer lines like HeLa or A549) are standard. Researchers measure:
- Dose-response curves (72-hour exposure) to calculate IC₅₀.
- Apoptosis markers (e.g., caspase-3 activation).
- Synergy with other kinase inhibitors using Chou-Talalay combination indices .
Advanced Research Questions
Q. How does this compound’s macrocyclic structure influence its binding kinetics and off-target effects?
The macrocyclic ring enables covalent interaction with kinases (e.g., DFG-1 motif), but its rigidity may limit bioavailability. Advanced approaches include:
- Molecular dynamics simulations to analyze binding pocket flexibility.
- Metabolite profiling (LC-MS/MS) to identify off-target adducts.
- Structural analogs (e.g., simplified lactones) to improve pharmacokinetics .
Q. What experimental strategies resolve contradictions in this compound’s reported efficacy across kinase families?
Discrepancies often arise from assay conditions (e.g., ATP concentration, redox state). Mitigation involves:
- Standardizing assay buffers (e.g., fixed 1 mM ATP).
- Conducting redox potential controls (e.g., glutathione levels).
- Cross-validating with orthogonal methods like thermal shift assays .
Q. How can researchers optimize this compound’s therapeutic index in preclinical models?
Strategies include:
- Pharmacokinetic studies : Measuring plasma half-life (t₁/₂) and tissue distribution via radiolabeled this compound.
- Toxicity screens : Liver enzyme panels and histopathology in rodent models.
- Dose fractionation : Testing intermittent dosing to reduce hepatotoxicity while maintaining efficacy .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers validate this compound’s target specificity in complex cellular environments?
- Use CRISPR/Cas9 knockout models of the putative target kinase.
- Perform rescue experiments with wild-type vs. cysteine-mutant kinases.
- Apply phosphoproteomics to identify downstream signaling changes .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data with high variability?
- Nonlinear regression models (e.g., four-parameter logistic curve) to estimate IC₅₀.
- Bootstrap resampling to assess confidence intervals.
- Mixed-effects models for repeated-measures designs .
Q. Key Considerations for Experimental Design
- Hypothesis formulation : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data reproducibility : Adhere to NIH preclinical guidelines for experimental reporting (e.g., sample sizes, blinding) .
- Literature synthesis : Critically evaluate prior studies using frameworks like PICO to identify knowledge gaps .
Properties
CAS No. |
76958-67-3 |
---|---|
Molecular Formula |
C19H22O8 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione |
InChI |
InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3+ |
InChI Key |
HDZUUVQEDFZKAX-HWKANZROSA-N |
SMILES |
CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
Isomeric SMILES |
CC1C/C=C/C(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
Canonical SMILES |
CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hypothemycin, NSC 354462 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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